molecular formula C15H19N3O4 B1256000 gamma-Glutamyl-5-hydroxytryptamine CAS No. 62608-14-4

gamma-Glutamyl-5-hydroxytryptamine

Cat. No.: B1256000
CAS No.: 62608-14-4
M. Wt: 305.33 g/mol
InChI Key: NVJULRLNKPOPJA-LBPRGKRZSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gamma-Glutamyl-5-hydroxytryptamine involves the conjugation of 5-hydroxytryptamine with gamma-glutamyl. This can be achieved through enzymatic reactions using gamma-glutamyltransferase enzymes, which facilitate the transfer of the gamma-glutamyl group to 5-hydroxytryptamine .

Industrial Production Methods: This involves optimizing reaction conditions such as pH, temperature, and enzyme concentration to maximize yield .

Chemical Reactions Analysis

Types of Reactions: gamma-Glutamyl-5-hydroxytryptamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce reduced amine forms .

Scientific Research Applications

gamma-Glutamyl-5-hydroxytryptamine has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: gamma-Glutamyl-5-hydroxytryptamine is unique due to its dual functional groups, combining the properties of serotonin with those of gamma-glutamyl. This dual functionality allows it to participate in a wider range of biochemical reactions and interactions compared to its individual components .

Biological Activity

Gamma-Glutamyl-5-hydroxytryptamine (glu-5-HTP) is a compound that plays a significant role in the synthesis and regulation of serotonin (5-HT) in the human body. Its biological activity has been linked to various physiological processes, particularly in renal function and neurotransmitter modulation. This article reviews the current understanding of glu-5-HTP’s biological activity, highlighting key research findings, case studies, and its implications in health and disease.

Glu-5-HTP acts as a prodrug for serotonin synthesis, particularly within the kidneys. Upon administration, it undergoes decarboxylation to produce 5-HT, which then influences various biological pathways. The following mechanisms have been identified:

  • Increased Serotonin Synthesis : Studies indicate that glu-5-HTP significantly increases urinary excretion of serotonin compared to placebo, demonstrating its role as a substrate for renal serotonin synthesis .
  • Antinatriuretic Effects : The compound has been shown to induce sodium retention, which is associated with increased levels of 5-HT in the urine. This effect is thought to result from glu-5-HTP's conversion to serotonin within the renal system .

Table 1: Summary of Key Studies on this compound

Study ReferenceStudy DesignFindings
Randomized, placebo-controlled crossoverCumulative urinary 5-HT excretion increased 350-fold post glu-5-HTP infusion; sodium retention observed.
Randomized, placebo-controlled crossoverCumulative urinary 5-HT excretion was 430-fold greater after glu-5-HTP; pretreatment with carbidopa reduced this effect significantly.
Review of serotonin and immune modulation5-HT modulates immune responses, enhancing IFN-γ production in NK cells while altering cytokine release in dendritic cells.

Biological Implications

The biological activities of glu-5-HTP extend beyond mere serotonin production:

  • Immune Modulation : Research indicates that serotonin impacts immune cell function, including enhancing interferon-gamma (IFN-γ) production in natural killer (NK) cells and modulating cytokine release from dendritic cells .
  • Potential Therapeutic Applications : Given its role in increasing serotonin levels, glu-5-HTP may have therapeutic potential in conditions related to serotonin deficiency, such as depression and anxiety disorders.

Case Studies

Several case studies have explored the effects of glu-5-HTP on human health:

  • Kidney Function : A study involving healthy male subjects demonstrated significant increases in urinary 5-HT excretion following glu-5-HTP administration, suggesting enhanced renal function related to serotonin metabolism .
  • Sodium Retention : In another study, subjects receiving glu-5-HTP showed marked sodium retention compared to those receiving a placebo, indicating its potential implications for fluid balance and hypertension management .

Properties

IUPAC Name

(2S)-2-amino-5-[2-(5-hydroxy-1H-indol-3-yl)ethylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c16-12(15(21)22)2-4-14(20)17-6-5-9-8-18-13-3-1-10(19)7-11(9)13/h1,3,7-8,12,18-19H,2,4-6,16H2,(H,17,20)(H,21,22)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJULRLNKPOPJA-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CCNC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1O)C(=CN2)CCNC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10806914
Record name N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10806914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62608-14-4
Record name gamma-Glutamyl-5-hydroxytryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062608144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10806914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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